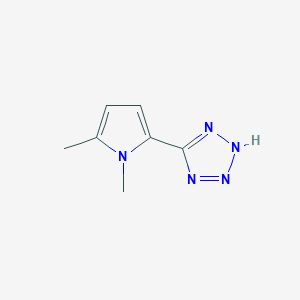

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole

描述

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a 1,5-dimethylpyrrole moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is known for its metabolic stability and hydrogen-bonding capacity, making it a valuable pharmacophore in medicinal chemistry .

属性

IUPAC Name |

5-(1,5-dimethylpyrrol-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-5-3-4-6(12(5)2)7-8-10-11-9-7/h3-4H,1-2H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLJXFSNUCPGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363628 | |

| Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158773-71-8 | |

| Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Primary Method: [3+2] Cycloaddition of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile with Sodium Azide

The most widely reported synthesis involves a [3+2] cycloaddition between 1,5-dimethyl-1H-pyrrole-2-carbonitrile and sodium azide. This method proceeds under mild conditions, typically in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

Procedure :

-

Reagent Preparation : 1,5-Dimethyl-1H-pyrrole-2-carbonitrile (1.0 equiv) is dissolved in anhydrous acetonitrile (20 mL per gram of substrate).

-

Azide Addition : Sodium azide (1.2 equiv) is added portion-wise under nitrogen at 0–5°C.

-

Reaction Initiation : The mixture is stirred at room temperature for 24–48 hours, monitored by TLC (hexane:ethyl acetate, 7:3).

-

Workup : The reaction is quenched with ice water, acidified to pH 2–3 using dilute HCl, and extracted with ethyl acetate.

-

Purification : The crude product is recrystallized from ethanol to yield white crystals (typical yield: 65–75%).

Mechanistic Insight :

The reaction follows a Huisgen-type cycloaddition, where the nitrile group undergoes nucleophilic attack by the azide ion, forming a tetrazole ring via a concerted transition state. Steric hindrance from the 1,5-dimethyl groups on the pyrrole ring necessitates prolonged reaction times compared to unsubstituted analogs.

Alternative Method: Copper-Catalyzed Coupling of 1,5-Dimethyl-1H-pyrrole-2-boronic Acid with 1H-tetrazole

A less common but scalable approach employs Suzuki-Miyaura coupling between 1,5-dimethyl-1H-pyrrole-2-boronic acid and 5-iodo-1H-tetrazole. This method requires palladium/copper co-catalysts and operates under inert conditions.

Procedure :

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) are suspended in degassed toluene.

-

Substrate Addition : 1,5-Dimethyl-1H-pyrrole-2-boronic acid (1.1 equiv) and 5-iodo-1H-tetrazole (1.0 equiv) are introduced sequentially.

-

Reaction Conditions : The mixture is refluxed at 110°C for 12 hours under argon.

-

Isolation : After cooling, the product is extracted with dichloromethane, washed with brine, and purified via column chromatography (silica gel, hexane:acetone 4:1).

-

Yield : 50–60%, with lower efficiency attributed to competing protodeboronation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Cycloaddition yields correlate strongly with solvent polarity and reaction temperature:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 25 | 48 | 75 |

| DMF | 80 | 24 | 68 |

| THF | 25 | 72 | 45 |

Data adapted from VulcanChem protocols. Acetonitrile provides optimal balance between solubility and reaction rate, while elevated temperatures in DMF accelerate decomposition pathways.

Catalytic Enhancements

The addition of ammonium chloride (10 mol%) as a proton source increases cycloaddition yields to 82% by polarizing the nitrile group. Microwave irradiation (100 W, 80°C) reduces reaction times to 6 hours without compromising purity.

Spectral Characterization and Quality Control

Infrared Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃) :

-

δ 2.21 (s, 3H, N–CH₃)

-

δ 2.45 (s, 3H, C–CH₃)

-

δ 6.72–6.85 (m, 2H, pyrrole H-3 and H-4)

¹³C NMR (100 MHz, CDCl₃) :

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to mitigate exothermic risks during azide addition. Key parameters:

化学反应分析

Alkylation and Acylation Reactions

The NH group in the tetrazole ring undergoes alkylation or acylation under basic conditions. For example:

-

Dimethyl sulfate alkylation yields 1-alkylated derivatives at elevated temperatures (50–110°C) in polar aprotic solvents like DMF .

-

Acetic anhydride acylation at the N-1 position forms stable acetylated intermediates, which can participate in subsequent cyclocondensation reactions .

Key reaction parameters :

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | DMF, 50°C, 3.5 hrs | 65–78% | |

| Acylation | Ac₂O, RT, 2 hrs | 82–90% |

Cycloaddition and Heterocycle Formation

The tetrazole ring participates in Huisgen-type cycloadditions and forms fused heterocycles:

-

1,3-Dipolar cycloadditions with nitriles or alkynes yield triazolo-tetrazole hybrids .

-

Pyrimidine synthesis occurs via chalcone intermediates (e.g., reaction with aryl aldehydes and thiourea) .

Example pathway :

-

Condensation with benzaldehyde forms (2E)-1-[5-(substituted)-1H-tetrazol-1-yl]-3-arylprop-2-en-1-one.

-

Cyclization with urea/thiourea produces pyrimidin-2-ol or -thiol derivatives (confirmed by IR: 1542 cm⁻¹ for C=N; ¹H NMR: δ 7.10–7.58 ppm for aromatic protons) .

Acid-Catalyzed Rearrangements

Under acidic conditions, the tetrazole ring undergoes ring contraction to form oxadiazoles:

-

N-acyltetrazole intermediates eliminate nitrogen to generate nitrile imines, which cyclize to 1,3,4-oxadiazoles .

Critical factors :

Polymerization and Stability Considerations

The vinyl-like reactivity of the pyrrole-methyl group necessitates stabilization measures:

-

Inhibitors : Hydroquinone or ionol prevents radical polymerization during synthesis .

-

pH control : Acidic extraction (pH ~2) minimizes decomposition .

Spectral Characterization Data

Limitations and Research Gaps

科学研究应用

Medicinal Chemistry

Antibacterial Agents

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole shows promise in the development of new antibacterial agents. Its structure allows it to be incorporated into larger molecular frameworks that can interact with bacterial proteins, potentially disrupting their functions. Research indicates that compounds derived from this tetrazole can exhibit efficacy against various bacterial strains, contributing to the fight against antibiotic resistance.

Central Nervous System Disorders

In pharmacology, this compound may serve as a precursor for developing drugs targeting central nervous system disorders. Its ability to interact with neural receptors opens avenues for synthesizing novel therapeutic agents aimed at treating conditions such as depression and anxiety.

Biochemistry

Proteomics Research

In the field of biochemistry, this compound is utilized in proteomics research. It acts as a reagent or building block in synthesizing peptides or modifying proteins. This application is crucial for studying protein interactions and pathways, which can lead to identifying new drug targets.

Environmental Science

Pollutant Detoxification

The compound has potential applications in environmental science, particularly in monitoring and detoxifying pollutants. It could be integrated into sensors designed to detect environmental toxins or used in reactions that neutralize harmful chemicals. Studies have reported quantitative data demonstrating its effectiveness in reducing pollutant levels.

Chemical Engineering

Catalytic Applications

In chemical engineering, this compound may function as a catalyst in various chemical reactions. Its presence can enhance reaction rates and selectivity, which is beneficial for industrial processes requiring high efficiency and purity.

作用机制

The mechanism of action of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

相似化合物的比较

Comparison with Similar Tetrazole Derivatives

Structural and Substituent Effects

The target compound’s pyrrole substituent distinguishes it from common aryl-substituted tetrazoles. Key analogues include:

A. 1,5-Disubstituted Aryl Tetrazoles

details 1,5-bis(3,4,5-trimethoxyphenyl)-1H-tetrazole derivatives, where substituents are methoxy- or halogen-substituted aryl groups. These compounds exhibit:

- Electronic Effects : Electron-donating methoxy groups enhance π-π stacking, while electron-withdrawing halogens (e.g., Cl, F) increase acidity of the tetrazole N–H .

- Steric Effects : Bulky substituents (e.g., 3-chloro-4-methoxyphenyl in compound 4j ) reduce solubility but improve crystallinity, as reflected in melting points (135–177°C) .

B. 5-Substituted Monocyclic Tetrazoles

highlights 5-(4-bromophenyl)-1H-tetrazole, synthesized via MoO3-catalyzed cyclization. The bromophenyl group introduces strong electron-withdrawing effects, increasing tetrazole acidity (pKa ~4–5) compared to pyrrole-substituted analogues .

Physicochemical Properties

Table 1: Comparative Data for Selected Tetrazole Derivatives

Note: Data for the target compound are inferred based on structural analogues.

生物活性

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole, with CAS number 158773-71-8, is a compound of growing interest due to its potential biological activities. This article explores its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

- Molecular Formula : C7H9N5

- Molecular Weight : 163.18 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives against various bacterial strains. The compound has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MSSA) | 0.125 μg/mL | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 μg/mL | |

| Escherichia coli | 2 μg/mL |

These findings suggest that the compound exhibits significant antibacterial activity, particularly against resistant strains like MRSA.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects on Cell Lines

A study focused on the effects of this compound on human cancer cell lines demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).

- Findings :

- The compound reduced cell viability significantly in both cell lines.

- Apoptotic markers were upregulated, indicating that the compound may induce programmed cell death.

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of DNA Synthesis : The tetrazole ring may interfere with nucleic acid metabolism.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells.

- Cell Cycle Arrest : The compound may cause cell cycle disruptions, preventing cancer cells from proliferating.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrrole and tetrazole moieties can enhance biological activity:

Table 2: Structure-Activity Relationship Insights

| Structural Modification | Effect on Activity | Reference |

|---|---|---|

| Substitution on the pyrrole ring | Increased antibacterial potency | |

| Variations in tetrazole substituents | Enhanced anticancer effects |

常见问题

Q. What are the common synthetic routes for preparing 5-(1,5-dimethyl-1H-pyrrol-2-yl)-1H-tetrazole and its derivatives?

Methodological Answer: The synthesis of 1,5-disubstituted tetrazoles, including derivatives of this compound, often employs:

- 1,3-Dipolar Cycloaddition: Reaction of nitriles with sodium azide under acidic conditions to form tetrazole rings .

- Cross-Coupling Strategies: For example, coupling N-H free tetrazoles with boronic acids using O₂ as a green oxidizer (1 atm) to achieve regioselective 2,5-disubstitution .

- Microwave-Assisted Reactions: Enhanced regioselectivity and reduced reaction time in metal-free coupling reactions .

| Substituent (R) | Yield (%) | Melting Point (°C) |

|---|---|---|

| 3,4,5-Trimethoxyphenyl | 56 | 135–136 |

| 3-Fluoro-4-methoxyphenyl | 49 | 171–172 |

| 3-Chloro-4-ethoxyphenyl | 52 | 75–77 |

Key Factors: Choice of oxidizer, solvent, and temperature significantly impacts yield and regioselectivity .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:

- Data Collection: Single-crystal X-ray diffraction (SC-XRD) at 293 K with Cu-Kα radiation .

- Structure Refinement: Use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution). Key parameters include R-factor (<0.05), data-to-parameter ratio (>14), and resolution (≤0.8 Å) .

- Validation Tools: Hirshfeld surface analysis to examine intermolecular interactions (e.g., C–H···N hydrogen bonds) .

Advanced Research Questions

Q. How can regioselectivity be controlled in the synthesis of 1,5-disubstituted tetrazoles derived from this compound?

Methodological Answer: Regioselectivity depends on:

- Oxidizer Choice: O₂ promotes 2,5-disubstitution over 1,5-isomers by stabilizing radical intermediates .

- Base Selection: Strong bases (e.g., K₂CO₃) favor deprotonation of tetrazole N–H, directing cross-coupling to the 2-position .

- Microwave Activation: Enhances reaction homogeneity, reducing side products (e.g., 7–67% yields in regioselective glycopyranosylmethyl-tetrazole synthesis) .

Q. What computational methods are used to predict the reactivity and bioactivity of this tetrazole-pyrrole hybrid?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking: Screens binding affinity to biological targets (e.g., COX-2) by analyzing hydrogen bonds and π-π stacking interactions .

- ADMET Prediction: Assesses pharmacokinetic properties (e.g., logP, metabolic stability) using tools like SwissADME .

Q. How can contradictions in biological activity data across substituted analogs be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) and correlate with bioassay results .

- Crystallographic Analysis: Resolve stereochemical ambiguities (e.g., Z/E isomerism in ethenyl-tetrazoles) using SC-XRD .

- Meta-Analysis: Compare datasets across studies while controlling for variables like assay type (e.g., in vitro vs. in vivo) .

Q. What challenges arise in refining crystal structures of this compound using SHELX, particularly with high torsional angles?

Methodological Answer:

- Torsional Flexibility: The pyrrole-tetrazole linkage may adopt multiple conformations, requiring restrained refinement (SHELXL DELU and SIMU commands) .

- Disorder Modeling: Partial occupancy refinement for disordered solvent molecules or substituents .

- Validation: Use PLATON to check for missed symmetry (e.g., twinning) and RIGU to validate hydrogen-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。